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Compound of Interest |

Compound Name: 2-(2-Methylphenyl)ethyl acetate
CAS No.: 22532-46-3
Cat. No.: B7992354

Get Quote

Executive Summary

This technical guide provides a high-resolution comparison between Phenethyl Acetate (PEA)
and 2-Methylphenethyl Acetate (MPEA). While PEA is a ubiquitous commodity chemical in
fragrance and flavor (F&F) and a standard metabolic probe, MPEA represents a structurally
distinct ortho-substituted analog with altered steric, electronic, and olfactory properties.

Critical Disambiguation: In industrial nomenclature, "Methyl phenethyl acetate" is frequently—
and incorrectly—used to refer to Hydratropyl Acetate (alpha-methylphenethyl acetate, CAS 90-
33-5). However, strict IUPAC nomenclature defines 2-Methylphenethyl acetate as the ring-
substituted 2-(2-methylphenyl)ethyl acetate. This guide focuses on the strict Ortho-lsomer
(derived from o-xylene) as the primary subject of technical analysis, while referencing the
alpha-isomer for exclusion purposes.

Structural & Physicochemical Determinism[1]

The core difference lies in the methylation position. PEA possesses an unsubstituted phenyl
ring. MPEA introduces a methyl group at the ortho (C2) position of the aromatic ring. This
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substitution introduces steric strain and increases lipophilicity, altering receptor binding affinity
and enzymatic hydrolysis rates.

Table 1: Comparative Physicochemical Profile

2-Methylphenethyl Acetate

Propert Phenethyl Acetate (PEA
perty y (PEA) (MPEA)
2-(2-Methylphenyl)ethyl
IUPAC Name 2-Phenylethyl acetate ( yiphenylethy
acetate
122-72-5 (Generic isomer) /
CAS Number 103-45-7 Derived from CAS 19819-98-8
(Alcohol)
Molecular Formula C10H1202 C11H1402
Molecular Weight 164.20 g/mol 178.23 g/mol
LogP (Predicted) ~2.3 ~2.8 (Increased Lipophilicity)
Boiling Point 238 °C ~250-255 °C (Est.)
] ) Dusty, Dry Rose, Earthy, less
Odor Profile Sweet, Rose, Honey, Fruity

diffusive

) Rapid hydrolysis to Phenethyl Slower hydrolysis to 2-
Metabolic Fate
Alcohol Methylphenethyl Alcohol

Synthetic Pathways

The synthesis of PEA is a straightforward esterification. However, MPEA requires specific
ortho-substituted precursors, typically starting from o-toluic acid or o-xylene derivatives.

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthetic routes. PEA is synthesized via direct
acetylation, whereas MPEA requires the generation of the hindered alcohol intermediate
(FEMA 3633).
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Figure 1. Comparative synthetic routes. Note the additional homologation steps required for the
ortho-methylated derivative.

Experimental Protocol: Synthesis of 2-Methylphenethyl
Acetate

Objective: Synthesize MPEA from 2-(2-methylphenyl)ethanol (FEMA 3633) via nucleophilic acyl
substitution.

Reagents:

2-(2-Methylphenyl)ethanol (10 mmol)

Acetyl Chloride (12 mmol)

Pyridine (15 mmol)

Dichloromethane (DCM, anhydrous)
Methodology:

e Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen
inlet.
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» Solvation: Dissolve 2-(2-methylphenyl)ethanol (1.36 g) in 20 mL anhydrous DCM. Add
Pyridine (1.2 mL).

» Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Acetyl Chloride (0.85 mL)
over 10 minutes to control the exotherm.

» Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via
TLC (Hexane:EtOAc 8:2).

e Workup: Quench with 10 mL cold water. Wash the organic layer with 1M HCI (2x 10 mL) to
remove pyridine, followed by sat. NaHCOs and brine.

 Purification: Dry over MgSOa, filter, and concentrate in vacuo. Purify via flash column
chromatography (Silica, 5% EtOAc in Hexane) to yield the clear oil MPEA.

Analytical Characterization (GC-MS)

Distinguishing these molecules requires precise chromatographic separation, as their retention
times (RT) are close, but their fragmentation patterns differ due to the methyl substituent.

Table 2: Mass Spectrometry Fragmentation Patterns

Phenethyl Acetate 2-Methylphenethyl

Fragment lon (m/z) Mechanistic Origin
(PEA) Acetate (MPEA)
Parent molecule
Molecular lon (M+) 164 178
mass.
McLafferty
104 (Styrene radical 118 (Methylstyrene Rearrangement
Base Peak ) ) ] ) ]
cation) radical cation) involving the acetate
group.
) 105 (CsHo™ / Ring expansion of the
Tropylium lon 91 (C7H7%) ]
Methyltropylium) benzyl fragment.
Cleavage of the acetyl
Acetyl lon 43 (CHsCO%) 43 (CHsCO%) group (Common to

both).
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Diagnostic Insight: The shift of the base peak from m/z 104 (PEA) to m/z 118 (MPEA) is the
definitive identifier in GC-MS analysis, corresponding to the elimination of acetic acid to form
the styrene derivative.

Metabolic & Pharmacokinetic Implications

For drug development applications, the stability of the ester bond against carboxylesterases is
a critical parameter. The ortho-methyl group in MPEA introduces a "steric shield" effect, albeit
distal to the ester bond, which influences the binding conformation in the enzyme active site.

Metabolic Pathway Visualization
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Figure 2: Metabolic hydrolysis and subsequent oxidation pathways. The rate of the initial
hydrolysis step is the rate-limiting factor for bioavailability of the alcohol.

Protocol: In Vitro Enzymatic Stability Assay
Objective: Quantify the hydrolysis half-life (

) of PEA vs. MPEA in human plasma or liver microsomes.

Preparation: Prepare 10 mM stock solutions of PEA and MPEA in DMSO.

¢ Incubation: Add test compound (final conc. 10 uM) to pooled Human Liver Microsomes
(HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

e Sampling: Incubate at 37°C. Withdraw aliquots (50 pL) at

minutes.

e Quench: Immediately add 150 pL ice-cold Acetonitrile containing Internal Standard (e.g.,
Tolbutamide).

e Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
 Calculation: Plot

vs. time. The slope

determines half-life:

Expected Result: MPEA will demonstrate a slightly longer

than PEA due to the lipophilic contribution and conformational rigidity introduced by the ortho-
methyl group, potentially affecting the “induced fit" into the esterase pocket.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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